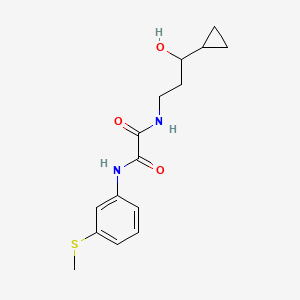
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide” belongs to the class of organic compounds known as amides. These are organic compounds containing a carbonyl group that is linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, sulfonamides have been found to have extensive biological activities and are used in various fields of medicine .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, solubility, and stability. For example, similar compounds like 3-Fluoroacetophenone are known to be combustible liquids .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research has focused on the crystal structures of N-substituted chromene carboxamides, revealing that these molecules are essentially planar and exhibit specific conformations that could influence their chemical reactivity and interaction with biological targets. For instance, the study by Gomes et al. (2015) detailed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, highlighting the importance of halogenation in the phenyl ring for molecular conformation (Gomes et al., 2015).
Chemosensor Applications
Chromene derivatives have been explored for their potential as chemosensors due to their selective fluorescence response to ions. Meng et al. (2018) synthesized a highly selective fluorescence chemosensor based on a coumarin fluorophore, showing an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, which demonstrates the application potential of chromene carboxamides in sensing technologies (Meng et al., 2018).
Antioxidant and Antibacterial Agents
Compounds structurally related to N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide have shown promising antioxidant and antibacterial properties. Subbareddy and Sumathi (2017) developed a series of 4H-chromene-3-carboxamide derivatives demonstrating significant antioxidant and antibacterial activities, hinting at the potential therapeutic applications of such compounds (Subbareddy & Sumathi, 2017).
Material Science Applications
In the realm of material sciences, chromene derivatives have been utilized in the synthesis of novel polyamides and polymers. Sun et al. (2016) prepared electroactive polyamides with bis(diphenylamino)-fluorene units, exhibiting excellent solubility, thermal stability, and electrochromic properties. This suggests potential applications of chromene carboxamides in developing new materials with advanced functionalities (Sun et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-3-6-14(9-13)18-16(19)12-8-11-4-1-2-7-15(11)20-10-12/h1-7,9,12H,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBPPPEUWGNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)
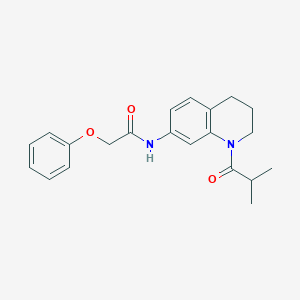

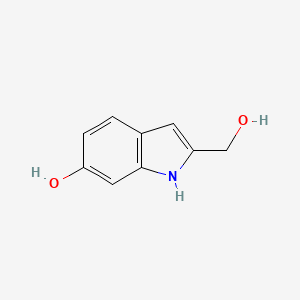
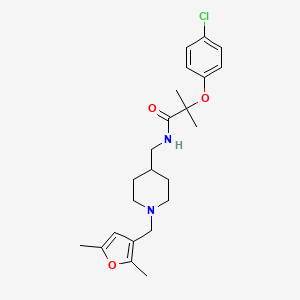
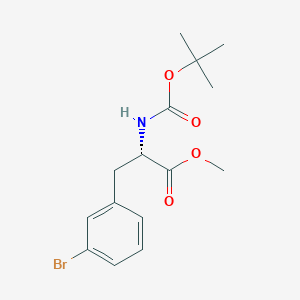
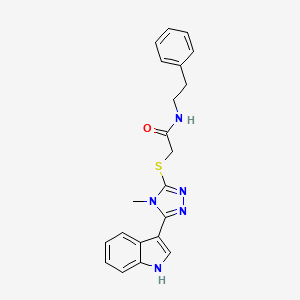

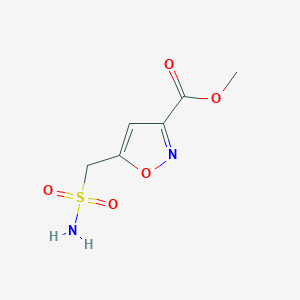

![N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2475055.png)
![2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2475058.png)
